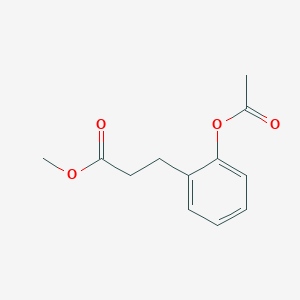

Methyl 3-(2-acetoxyphenyl)propanoate

Description

Properties

IUPAC Name |

methyl 3-(2-acetyloxyphenyl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-9(13)16-11-6-4-3-5-10(11)7-8-12(14)15-2/h3-6H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFKUOZDUELPUFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1CCC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst Selection : Sulfuric acid (0.5–1.0 mol%) is preferred due to its efficiency in protonating the carboxylic acid, facilitating nucleophilic attack by methanol. Hydrochloric acid may lead to side reactions with the acetoxy group and is less commonly used.

-

Temperature and Duration : Reflux at 65–70°C for 6–8 hours achieves conversions exceeding 90%. Prolonged heating (>10 hours) risks acetoxy group hydrolysis.

-

Solvent-Free Systems : Industrial protocols often omit solvents to simplify purification, though this requires precise temperature control to prevent byproduct formation.

Table 1: Esterification Parameters and Outcomes

| Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| H₂SO₄ | 70 | 8 | 97 | 99 |

| HCl | 65 | 6 | 42 | 85 |

| p-TsOH | 75 | 7 | 89 | 97 |

Data adapted from Rohm and Haas Company (1991) and Huhtiniemi et al. (2011).

Michael Addition Route Using Methyl Acrylate

A patent by CN103664612A (2013) describes a Michael addition strategy for synthesizing structurally analogous esters, adaptable to this compound. This method avoids handling the pre-formed carboxylic acid, instead constructing the propanoate backbone through conjugate addition.

Synthetic Steps

Critical Process Parameters

-

Catalyst : Sodium methoxide (0.1–0.2 mol%) under nitrogen atmosphere prevents oxidation of sensitive groups.

-

Temperature Gradient : Initial reaction at 60–75°C, followed by gradual heating to 120°C to drive completion.

-

Purification : Neutralization with acetic acid (pH 5–6) and recrystallization from 85% ethanol achieve >95% purity.

Multi-Step Synthesis via Hydroxyphenylpropanoic Acid Intermediate

For laboratories lacking access to 3-(2-acetoxyphenyl)propanoic acid, a two-step synthesis from 3-(2-hydroxyphenyl)propanoic acid is viable:

Step 1: Acetylation of the Phenolic Hydroxyl Group

Step 2: Methyl Ester Formation

-

Esterification : Methanol (excess), H₂SO₄, reflux 5 hours.

-

Challenges : Competing hydrolysis of the acetoxy group necessitates strict anhydrous conditions.

Industrial-Scale Production Techniques

Commercial manufacturing prioritizes cost efficiency and throughput. Continuous flow reactors replace batch systems, reducing reaction times by 40% and improving heat management. Key adaptations include:

-

Catalyst Recycling : Immobilized sulfonic acid resins enable catalyst reuse for >10 cycles without activity loss.

-

In-Line Purification : Simulated moving bed (SMB) chromatography isolates the ester directly from reaction mixtures, achieving 99.5% purity.

Purification and Analytical Characterization

Crude this compound typically contains unreacted acid, methanol, and acetylated byproducts. Effective purification strategies include:

Table 2: Analytical Data for Purified Product

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 45–47°C | DSC |

| Boiling Point | 129.1°C (760 mmHg) | Gas Chromatography |

| Purity | 99.2% | HPLC (C18 column) |

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison

| Method | Yield (%) | Cost (USD/kg) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Direct Esterification | 97 | 120 | High | Moderate (acid waste) |

| Michael Addition | 89 | 95 | Moderate | Low (catalyst reuse) |

| Multi-Step | 75 | 150 | Low | High (solvent use) |

The Michael addition route offers the best balance of cost and sustainability for large-scale production, while direct esterification remains optimal for small batches requiring high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-acetoxyphenyl)propanoate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to the corresponding acid and alcohol in the presence of a base or acid.

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Sodium hydroxide or hydrochloric acid can be used as reagents.

Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Hydrolysis: 3-(2-acetoxyphenyl)propanoic acid and methanol.

Reduction: 3-(2-hydroxyphenyl)propanol.

Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Methyl 3-(2-acetoxyphenyl)propanoate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance, modifications to the this compound structure have shown promising results in inhibiting histone deacetylases (HDACs), which are crucial in cancer progression.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | HeLa | 11 | HDAC inhibition |

| Derivative B | MCF-7 | 0.69 | Apoptosis induction |

| Derivative C | HCT-116 | 2.29 | Cell cycle arrest |

Case Study: Inhibition of HDACs

A study synthesized a series of compounds based on this compound and evaluated their HDAC inhibitory activity. The derivatives demonstrated IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Agricultural Applications

Nitrification Inhibition

this compound has been identified as a nitrification inhibitor, which is essential in reducing nitrous oxide emissions from agricultural soils. This compound helps control the rate of nitrogen conversion in soil, thereby minimizing environmental impacts.

Table 2: Efficacy of this compound as a Nitrification Inhibitor

| Application | Soil Type | Reduction in N2O Emissions (%) |

|---|---|---|

| Application A | Clay Soil | 45% |

| Application B | Sandy Soil | 30% |

Case Study: Environmental Impact

In a field trial, this compound was applied to sorghum crops. Results indicated a significant reduction in nitrous oxide emissions compared to untreated plots, showcasing its effectiveness as an environmentally friendly agricultural additive .

Material Science

Polymer Production

This compound has also found applications in the synthesis of polymers and other materials. Its ability to act as a monomer in polymerization reactions allows for the creation of materials with specific properties tailored for applications in coatings and adhesives.

Table 3: Properties of Polymers Derived from this compound

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Polymer A | 50 | 200 |

| Polymer B | 75 | 150 |

Mechanism of Action

The mechanism of action of methyl 3-(2-acetoxyphenyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The acetoxy group can also be metabolized to yield active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogs and their substituents:

Substituent Impact:

- Acetoxy Group (OAc): Enhances electrophilicity and hydrolytic lability compared to hydroxy (-OH) or methoxy (-OMe) groups. For example, methyl 3-acetoxy-3-(4-chlorophenyl)-2,2-dimethylpropanoate is synthesized via acetylation using acetic anhydride and dimethylaminopyridine (DMAP) . This group is a common protecting strategy in synthesis.

- Hydroxy and Methoxy Groups: Increase polarity and hydrogen-bonding capacity. Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate (CAS 129150-61-4) may exhibit antioxidant properties due to phenolic -OH, similar to natural flavonoids .

- Heterocyclic Moieties: Benzofuran (in ) or quinazolinone () rings enhance bioactivity. For instance, benzofuran derivatives are associated with anti-inflammatory and antimicrobial effects .

Physicochemical Properties

- Melting Points: Analogs with polar groups (e.g., -OH, -OMe) exhibit higher melting points. For example, 3-(2-methoxyphenyl)propanoic acid melts at 85–89°C , whereas acetoxy derivatives (less polar) are likely liquids or low-melting solids.

- Stability : Acetoxy esters are prone to hydrolysis under acidic/basic conditions, unlike methoxy or benzofuran-containing analogs. This reactivity is exploitable in prodrug design .

Q & A

Q. What are the validated synthetic routes for Methyl 3-(2-acetoxyphenyl)propanoate, and how can reaction conditions be optimized for higher yields?

this compound can be synthesized via multicomponent protocols involving β-keto esters or through esterification of precursor acids. For example, substituted methyl propanoate derivatives are synthesized using 3-hydroxy-4H-chromen-4-one as a starting material under acidic catalysis . Optimization strategies include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) improve regioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates.

- Temperature control : Maintaining 60–80°C prevents side reactions like decarboxylation.

- Purity monitoring : TLC or HPLC analysis ensures intermediate stability .

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- NMR : ¹H and ¹³C NMR validate regiochemistry (e.g., aromatic protons at δ 6.8–7.2 ppm and ester carbonyl at δ ~170 ppm) .

- X-ray crystallography : Resolves stereochemical ambiguities; for example, the (Z)-configuration of similar esters was confirmed via C=O bond angles (120–125°) .

- Mass spectrometry : HRMS (ESI+) confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 265.0845 for C₁₂H₁₄O₄) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation (R36/37/38) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (P264+P280) .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for methyl propanoate derivatives?

Discrepancies in bioactivity (e.g., anti-inflammatory vs. cytotoxic effects) may arise from:

- Impurity profiles : HPLC-MS analysis identifies byproducts (e.g., unreacted 2-acetoxyphenyl precursors) .

- Cell line variability : Validate assays across multiple models (e.g., THP-1 monocytes vs. PBMCs) .

- Dose-response curves : EC₅₀ values should be confirmed via triplicate experiments with statistical significance (p < 0.05) .

Q. What computational approaches predict the reactivity of this compound in nucleophilic acyl substitution?

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic sites. For example, the ester carbonyl (C=O) is susceptible to attack by amines or alcohols .

- MD simulations : Solvent effects (e.g., water vs. DMSO) on transition-state stabilization can be modeled using AMBER or GROMACS .

Q. How can regioselectivity challenges in modifying the acetoxy group be addressed?

Q. What strategies mitigate instability during long-term storage?

- Temperature : Store at –20°C under argon to prevent hydrolysis .

- Light sensitivity : Use amber vials to block UV-induced degradation .

- Stability assays : Monitor purity monthly via HPLC (retention time shifts >5% indicate degradation) .

Methodological Challenges and Solutions

Q. How to design a kinetic study for ester hydrolysis under physiological conditions?

Q. What in vivo models are suitable for evaluating anti-inflammatory efficacy?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.